molecular formula C15H8Cl3NO2 B13081106 4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde

4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde

Katalognummer: B13081106
Molekulargewicht: 340.6 g/mol
InChI-Schlüssel: JYQVICLIOIWEHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a hydroxy group, a trichlorophenyl group, and a carboxaldehyde group attached to the indole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 2,3,6-trichlorophenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a strong acid like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography would be employed to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a ketone or carboxylic acid

    Reduction: Formation of a primary alcohol

    Substitution: Formation of substituted indole derivatives

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, modulating immune responses and inflammation . The exact mechanism may vary depending on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-6-(2,3,6-trichlorophenyl)indole-3-carboxaldehyde is unique due to the presence of the hydroxy and trichlorophenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.

Eigenschaften

Molekularformel

C15H8Cl3NO2

Molekulargewicht

340.6 g/mol

IUPAC-Name

4-hydroxy-6-(2,3,6-trichlorophenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H8Cl3NO2/c16-9-1-2-10(17)15(18)13(9)7-3-11-14(12(21)4-7)8(6-20)5-19-11/h1-6,19,21H

InChI-Schlüssel

JYQVICLIOIWEHY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1Cl)C2=CC3=C(C(=C2)O)C(=CN3)C=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.